PCO 400
Overview
Description
SDZ-PCO-400 is a potassium channel modulator, belonging to a novel group of compounds with potent effects on various tissues. These compounds primarily impact smooth muscle cells and have potential therapeutic applications in conditions such as angina, hypertension, and genitourinary dysfunction . The compound’s actions are most pronounced in smooth muscle cells, where it can influence membrane potential and calcium ion concentration.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for SDZ-PCO-400 are not widely documented, it falls within the class of potassium channel openers. Other related compounds, such as cromakalim and levcromakalim, share similar mechanisms of action . Further research is needed to elucidate precise synthetic pathways.
Industrial Production: Information on industrial-scale production methods for SDZ-PCO-400 is limited. given its pharmacological relevance, pharmaceutical companies may explore scalable synthesis routes.
Chemical Reactions Analysis
SDZ-PCO-400 activates ATP-gated potassium (K+ATP) channels, leading to membrane hyperpolarization. This activation inhibits voltage-gated calcium channels, resulting in decreased intracellular calcium concentration ([Ca2+ i]). The K+ATP channels play a crucial role in regulating insulin secretion from pancreatic β-cells .
Scientific Research Applications
SDZ-PCO-400’s applications span various scientific domains:
Chemistry: Investigating its structure-activity relationships and designing analogs.
Biology: Studying its effects on cellular processes and ion channels.
Medicine: Exploring its potential as a therapeutic agent for cardiovascular disorders.
Industry: Considering its use in drug development and as a research tool.
Mechanism of Action
SDZ-PCO-400’s primary site of action is the K+ATP channel. By opening these channels, it hyperpolarizes cell membranes, inhibits calcium influx, and affects insulin secretion .
Comparison with Similar Compounds
While SDZ-PCO-400 shares similarities with cromakalim and levcromakalim, its unique features warrant further investigation. Similar compounds include pinacidil, nicorandil, RP 49356, and BPDZ44 .
Properties
IUPAC Name |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2)16(20)15(21-12-5-4-11(19)8-12)13-7-10(9-18)3-6-14(13)22-17/h3,6-8,15-16,20H,4-5H2,1-2H3/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBHHTPFTVKZCV-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=CC(=O)CC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)OC3=CC(=O)CC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923650 | |
Record name | 3-Hydroxy-2,2-dimethyl-4-[(3-oxocyclopent-1-en-1-yl)oxy]-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121055-10-5 | |
Record name | Sdz pco 400 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121055105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2,2-dimethyl-4-[(3-oxocyclopent-1-en-1-yl)oxy]-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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